molecular formula C17H29NO4 B584796 O-Desisopropyl-O-ethyl Bisoprolol-d7 Hemifumarate CAS No. 1346600-13-2

O-Desisopropyl-O-ethyl Bisoprolol-d7 Hemifumarate

Cat. No. B584796
CAS RN: 1346600-13-2
M. Wt: 318.465
InChI Key: OPVJAGJYMLRLHP-MJMKZUOMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O-Desisopropyl-O-ethyl Bisoprolol-d7 Hemifumarate is a labelled analogue of O-Desisopropyl-O-ethyl Bisoprolol . It is a metabolite of Bisoprolol , which is a beta blocker medication most commonly used for heart diseases . The molecular formula of this compound is C17H22D7NO4•1/2C4H4O4 and it has a molecular weight of 376.5 .

properties

IUPAC Name

1-[4-(2-ethoxyethoxymethyl)phenoxy]-3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29NO4/c1-4-20-9-10-21-12-15-5-7-17(8-6-15)22-13-16(19)11-18-14(2)3/h5-8,14,16,18-19H,4,9-13H2,1-3H3/i2D3,3D3,14D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPVJAGJYMLRLHP-MJMKZUOMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOCC1=CC=C(C=C1)OCC(CNC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=C(C=C1)COCCOCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-Desisopropyl-O-ethyl Bisoprolol-d7 Hemifumarate

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